molecular formula C20H18N6O6S4 B2949925 N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE CAS No. 394229-01-7

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE

Cat. No.: B2949925
CAS No.: 394229-01-7
M. Wt: 566.64
InChI Key: AKFXLKNFTNJDFS-FOCLMDBBSA-N
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Description

This compound is a structurally complex molecule featuring dual 1,3-thiazolidin-2-sulfanylidene-4-one cores linked via a propanamide bridge. Each thiazolidinone ring is substituted with a 5-methyl-1,2-oxazol-3-yl carbamoyl ethyl group. The sulfanylidene and oxo groups contribute to polar interactions, influencing solubility and reactivity .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O6S4/c1-9-7-11(23-31-9)21-13(27)3-5-25-17(29)15(35-19(25)33)16-18(30)26(20(34)36-16)6-4-14(28)22-12-8-10(2)32-24-12/h7-8H,3-6H2,1-2H3,(H,21,23,27)(H,22,24,28)/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXLKNFTNJDFS-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NOC(=C4)C)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NOC(=C4)C)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE involves multiple steps, including the formation of oxazole and thiazolidine rings. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of these rings. For example, the synthesis of oxazole derivatives often involves the use of iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiazolidine derivatives.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
Target Compound Dual thiazolidinone-oxazole Sulfanylidene, oxo, carbamoyl, propanamide ~650 (estimated)
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenylpiperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide Single thiazolidinone-oxazole Sulfanyl, oxo, hydrazino, piperazinyl ~550 (reported)
5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl benzamides Thiadiazole-quinoxaline Hydroxy, benzamide, thiadiazole ~350–400 (estimated)

Key Observations :

  • The target compound’s dual thiazolidinone cores distinguish it from simpler analogues like , which have a single thiazolidinone unit. This may enhance binding affinity in biological systems due to increased conformational rigidity .
Functional Group Reactivity

Table 2: Reactivity Comparison by Functional Group

Functional Group Target Compound Analogues (e.g., ) Reactivity Profile
Thiazolidinone sulfanylidene Present in both cores Absent in triazoles Prone to nucleophilic substitution at sulfur
Oxazole carbamoyl Two substituents Single substituent in Stabilizes via resonance; resists hydrolysis
Propanamide linker Connects thiazolidinone units Absent in smaller analogues Enhances molecular flexibility and bioavailability

Key Observations :

  • The dual thiazolidinone sulfanylidene groups increase susceptibility to nucleophilic attack compared to triazole derivatives , which lack sulfur-based reactivity.
  • The propanamide linker may improve membrane permeability relative to rigid aromatic linkers in benzamide-based compounds .

Key Observations :

  • The compound’s thiazolidinone-oxazole hybrid structure aligns with antimicrobial and enzyme-inhibitory activities observed in analogues , though experimental validation is required.
  • Unlike triazole-thiols , the absence of a free thiol group may reduce antioxidant efficacy but improve metabolic stability.

Biological Activity

N-(5-Methyl-1,2-oxazol-3-yl)-3-{5-[(5E)-3-{2-[(5-Methyl-1,2-Oxazol-3-Yl)Carbamoyl]Ethyl}-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-Ylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl}Propanamide is a complex synthetic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique arrangement of oxazole and thiazolidine rings, which are known for their pharmacological relevance. The presence of multiple functional groups may contribute to its biological activity.

Property Details
IUPAC Name N-(5-Methyl-1,2-Oxazol-3-Yl)-...
Molecular Formula C₁₈H₁₈N₄O₄S₂
Molecular Weight 398.49 g/mol
Solubility Soluble in DMSO and DMF

Antimicrobial Activity

Recent studies have shown that compounds containing oxazole and thiazolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various bacterial strains.

Case Studies

  • Study on Thiazolidinone Derivatives :
    • A study evaluated 14 new derivatives of thiazolidinone, revealing that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound exhibited a minimal inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .
  • Evaluation of Antimicrobial Properties :
    • Another research highlighted that compounds with oxazole rings had potent activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 14 μg/mL .

The mechanism by which N-(5-Methyl-1,2-Oxazol-3-Yl)-... exerts its antimicrobial effects likely involves the inhibition of key bacterial enzymes or pathways. The oxazole ring may interact with specific molecular targets involved in bacterial cell wall synthesis or protein synthesis.

Proposed Mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit peptidoglycan glycosyltransferase, an essential enzyme for bacterial cell wall integrity .
  • Disruption of Biofilm Formation : Some derivatives have shown efficacy in preventing biofilm formation, which is crucial for bacterial survival in hostile environments .

Research Findings

Research has indicated that the biological activity of this compound can be attributed to:

  • Structural Diversity : The incorporation of various functional groups enhances binding affinity to biological targets.
  • Synergistic Effects : Compounds combining oxazole and thiazolidine structures may exhibit synergistic effects when used in combination with other antibiotics.

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